molecular formula C18H20N2O3 B5540244 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B5540244
M. Wt: 312.4 g/mol
InChI Key: HMAMISYLWZTXND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, closely related to the target compound, involves analogue-based rational design, synthesis, and screening. The process demonstrated the significant impact of aryl groups and their substituents on in-vitro potency, highlighting the importance of the 4-position functional groups on the chromene ring and revealing that 4-hydroxy derivatives exhibited excellent potency and selectivity (Chaudhari et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds with a chromene backbone revealed that 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives crystallize in specific space groups, with an anti-rotamer conformation about the C-N bond. These findings underscore the structural diversity and complexity of chromene derivatives (Reis et al., 2013).

Chemical Reactions and Properties

The study of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives has shed light on the chemical reactivity of these compounds. The coordination by various atoms to metal ions demonstrates the compound's versatility in forming complex structures with potential for various applications (Myannik et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives have been explored through the synthesis and characterization of compounds such as N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This study highlights the role of substituents in influencing the compound's crystal structure and stability (Detert et al., 2018).

Scientific Research Applications

Highly Sensitive Fluorescent Probes

Compounds related to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide have been synthesized for selective detection of ions such as Cu²⁺ in aqueous solutions. These fluorescent probes exhibit high selectivity for Cu²⁺ over other biologically relevant metals, demonstrating their potential for environmental and biological applications (Zhou Peng, 2010).

Synthesis and Biological Evaluation of Innovative Derivatives

A series of innovative coumarin derivatives containing the thiazolidin-4-one ring were synthesized, highlighting a method for preparing key intermediates and exploring their biological properties. These compounds have been evaluated for their antibacterial activity, indicating their potential as pharmaceutical agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Chemosensors for Metal Ions

Novel fluorescent chemosensors based on coumarin fluorophores have been developed for selective detection of metal ions such as Cu²⁺ and H₂PO₄⁻. These studies showcase the potential of coumarin-based compounds in developing sensitive and selective sensors for environmental monitoring and diagnostic purposes (Xianjiao Meng et al., 2018).

Synthesis of Aromatic Polyamides with Photosensitive Groups

Research has been conducted on the synthesis of aromatic polyamides incorporating coumarin chromophores, demonstrating their potential in materials science. These polymers exhibit photosensitive properties, making them suitable for applications in photolithography and as materials with tunable physical properties (M. Nechifor, 2009).

Thermostability and Luminescence of Metal-Organic Frameworks

Studies on carboxylate-assisted ethylamide metal–organic frameworks have explored their thermostability and luminescence properties. Such research underscores the importance of coumarin derivatives in the design of new materials with potential applications in sensing, catalysis, and light-emitting devices (Gong-ming Sun et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Both chromenes and dihydropyridines have been studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-20-8-7-15(10-17(20)21)18(22)19-11-13-9-14-5-3-4-6-16(14)23-12-13/h3-8,10,13H,2,9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAMISYLWZTXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)NCC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide

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